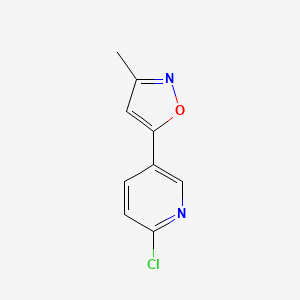
5-(6-Chloro-3-pyridyl)-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Chloro-3-pyridyl)-3-methylisoxazole: is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Chloro-3-pyridyl)-3-methylisoxazole typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with appropriate reagents to form the isoxazole ring. One common method includes the cyclization of 6-chloro-3-pyridinecarboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.
Reduction: Reduction reactions can occur at the pyridyl ring, especially at the chlorine-substituted position.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom on the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the pyridyl ring can lead to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(6-Chloro-3-pyridyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its ability to interact with biological systems makes it effective in controlling pests and weeds .
Mechanism of Action
The mechanism of action of 5-(6-Chloro-3-pyridyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission.
Comparison with Similar Compounds
6-Chloro-3-pyridinecarbonitrile: This compound shares the 6-chloro-3-pyridyl group but lacks the isoxazole ring.
6-Chloropyridine-3-methanol: Similar in structure but contains a hydroxymethyl group instead of the isoxazole ring.
Imidacloprid: A neonicotinoid insecticide that also contains the 6-chloro-3-pyridyl group but has a different overall structure.
Uniqueness: 5-(6-Chloro-3-pyridyl)-3-methylisoxazole is unique due to the presence of both the isoxazole ring and the 6-chloro-3-pyridyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H7ClN2O/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3 |
InChI Key |
IKMGNVFDCBTHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















